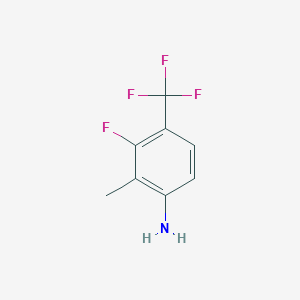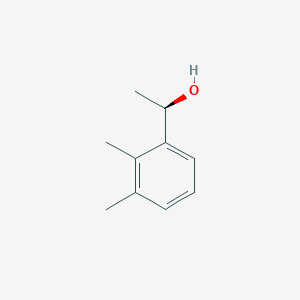
(R)-1-(2,3-Dimethylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(2,3-dimethylphenyl)ethan-1-ol: is an organic compound characterized by a chiral center at the first carbon atom, making it optically active. This compound belongs to the class of secondary alcohols and is known for its distinct aromatic properties due to the presence of a dimethyl-substituted phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of the corresponding ketone, (2,3-dimethylphenyl)acetone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Grignard Reaction: Another approach is the Grignard reaction, where 2,3-dimethylphenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol typically involves large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity, making it suitable for commercial applications.
化学反应分析
Types of Reactions
Oxidation: (1R)-1-(2,3-dimethylphenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone, (2,3-dimethylphenyl)acetone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Substitution: The hydroxyl group in (1R)-1-(2,3-dimethylphenyl)ethan-1-ol can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Esterification: The compound can react with carboxylic acids or their derivatives to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Thionyl chloride (SOCl2)
Esterification Catalysts: Sulfuric acid (H2SO4)
Major Products Formed
Oxidation: (2,3-dimethylphenyl)acetone
Substitution: (2,3-dimethylphenyl)ethyl chloride
Esterification: Various esters depending on the carboxylic acid used
科学研究应用
Chemistry
In chemistry, (1R)-1-(2,3-dimethylphenyl)ethan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its optically active nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules. It is also used in the development of chiral drugs and pharmaceuticals.
Medicine
In medicine, (1R)-1-(2,3-dimethylphenyl)ethan-1-ol is explored for its potential therapeutic properties. It serves as an intermediate in the synthesis of various medicinal compounds, particularly those with chiral centers.
Industry
Industrially, this compound is utilized in the production of fragrances and flavors due to its aromatic properties. It is also employed in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved often include enzymatic transformations that convert the alcohol into its active form, which then exerts its effects on the target molecules.
相似化合物的比较
Similar Compounds
(1S)-1-(2,3-dimethylphenyl)ethan-1-ol: The enantiomer of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol, differing only in the spatial arrangement around the chiral center.
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol: A similar compound with a different substitution pattern on the phenyl ring.
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol: Another related compound with dimethyl groups at different positions on the phenyl ring.
Uniqueness
(1R)-1-(2,3-dimethylphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring and its chiral center, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.
属性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
(1R)-1-(2,3-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H14O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9,11H,1-3H3/t9-/m1/s1 |
InChI 键 |
WJDKWRSEFKVTIE-SECBINFHSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)[C@@H](C)O)C |
规范 SMILES |
CC1=C(C(=CC=C1)C(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


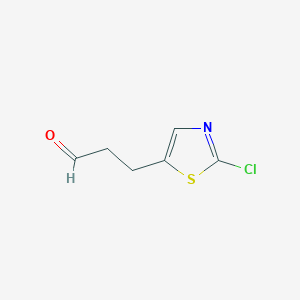
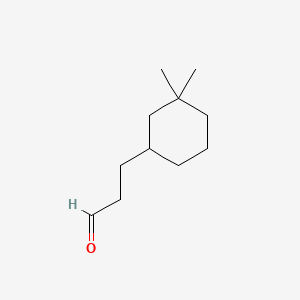

![N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B13584590.png)
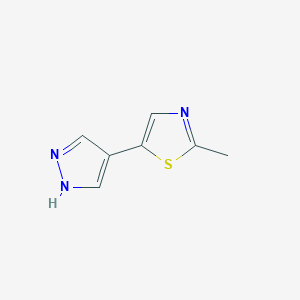

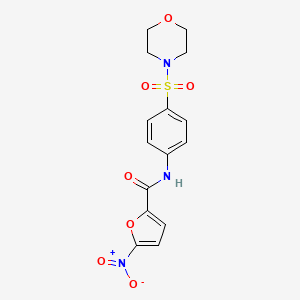
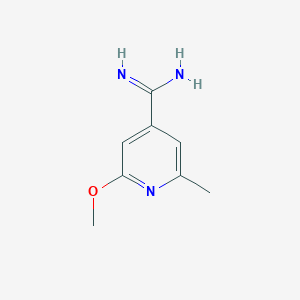
![2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13584614.png)
